N-(5-chloro-2-methylphenyl)-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)acetamide
CAS No.: 865267-54-5
Cat. No.: VC21517451
Molecular Formula: C19H21ClFN3O3S
Molecular Weight: 425.9g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865267-54-5 |
|---|---|
| Molecular Formula | C19H21ClFN3O3S |
| Molecular Weight | 425.9g/mol |
| IUPAC Name | N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C19H21ClFN3O3S/c1-14-2-3-15(20)12-18(14)22-19(25)13-23-8-10-24(11-9-23)28(26,27)17-6-4-16(21)5-7-17/h2-7,12H,8-11,13H2,1H3,(H,22,25) |
| Standard InChI Key | OHFUDEUUIZDTME-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Introduction
Synthesis
Although specific synthesis details for this compound are not provided in the sources, similar sulfonamide derivatives are typically synthesized through multi-step protocols:
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Amide Formation: Reaction between an amine (e.g., piperazine) and an acyl chloride or acetic acid derivative.
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Sulfonation: Introduction of the sulfonyl group using sulfonyl chlorides.
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Halogenation: Incorporation of halogens (chlorine or fluorine) into aromatic rings via electrophilic substitution.
Antimicrobial Activity
Sulfonamide derivatives are well-known for their antimicrobial properties due to their ability to inhibit bacterial enzymes like dihydropteroate synthase (DHPS). The structural features of this compound suggest it may exhibit antibacterial or antifungal activity.
Anticancer Activity
Compounds with similar scaffolds have shown efficacy against cancer cell lines by:
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Inducing apoptosis through mitochondrial pathways.
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Inhibiting enzymes like topoisomerase or kinases critical for cancer cell survival.
Anti-inflammatory Potential
The presence of fluorophenyl and sulfonamide groups suggests possible activity as an inhibitor of inflammatory mediators such as cyclooxygenase (COX) or lipoxygenase (LOX).
Molecular Docking Studies
In silico docking studies can predict the binding affinity of this compound to biological targets. Similar compounds have demonstrated:
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High binding affinities to protein receptors involved in inflammation or cancer pathways.
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Favorable drug-like properties such as low toxicity and good bioavailability.
Applications in Drug Development
This compound could serve as a lead molecule for developing new drugs targeting:
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Bacterial Infections: By modifying the functional groups to enhance selectivity and potency.
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Cancer Therapy: Through optimization for better receptor binding and reduced side effects.
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Inflammatory Diseases: As a potential COX/LOX inhibitor.
Future Research Directions
Further research is necessary to explore:
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Detailed synthesis pathways with optimized yields.
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Comprehensive biological assays to confirm antimicrobial, anticancer, or anti-inflammatory activities.
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Toxicological studies to ensure safety profiles.
Table 2: Recommended Research Areas
| Research Focus | Objective |
|---|---|
| Synthesis Optimization | Improve yield and reduce steps |
| Biological Testing | Evaluate antimicrobial/cancer efficacy |
| Toxicology | Assess safety in preclinical models |
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